14-epi-Hydroxymutilin
Description
Contextualization within Natural Product Chemistry
The mutilin (B591076) family of compounds belongs to the diterpenes, a large and diverse class of secondary metabolites found across various organisms. beilstein-journals.org Terpenes, as a whole, represent one of the most varied groups of natural products. beilstein-journals.org Mutilins are derived from fungi, notably species such as Pleurotus mutilus and Clitopilus passeckerianus. nih.govwikipedia.org These compounds are biosynthesized through the mevalonate (B85504) pathway. wikipedia.org
The significance of the mutilin family, particularly its well-known member pleuromutilin (B8085454), lies in its potent antibacterial properties. nih.govjst.go.jp Pleuromutilin and its semi-synthetic derivatives are antibiotics that function by inhibiting protein synthesis in bacteria. wikipedia.org The unique mechanism of action and the observation that bacterial resistance to this class develops slowly have made the mutilin scaffold an attractive starting point for the development of new antimicrobial agents. researchgate.netnih.gov Consequently, this family has been the subject of extensive research, including total synthesis and the creation of numerous derivatives. researchgate.netresearchgate.net Mutilin itself is considered a minor metabolite of the pleuromutilin family and serves as a key substrate for generating a wider range of compounds through biosynthesis and semi-synthetic modifications. bioaustralis.com
The Core Tricyclic Diterpene Skeleton of Mutilin
The defining structural feature of the mutilin family is its unusual and complex core skeleton. This framework is a tricyclic diterpene system composed of a five-membered ring, a six-membered ring, and an eight-membered ring fused together, often described as a [5-6-8] tricyclic system. nih.govjst.go.jpescholarship.org This arrangement gives the molecule a compact, propellane-like structure. researchgate.net
The biosynthesis of this intricate skeleton is a key step in the formation of all mutilin-related compounds. It begins with the linear precursor geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.orgscispace.com A bifunctional diterpene synthase enzyme then catalyzes two successive cyclization reactions to forge the characteristic 5-6-8 tricyclic carbon framework of premutilin, the parent hydrocarbon for the entire class. wikipedia.orgscispace.com Subsequent enzymatic modifications, including oxidations and acetylations, lead to the formation of mutilin and pleuromutilin. wikipedia.orgresearchgate.net
Stereochemical Considerations in Mutilin Derivatives: Focus on the C-14 Epimeric Center
The mutilin skeleton is stereochemically rich, possessing eight stable chiral centers, which contributes to its structural complexity. nih.gov The specific three-dimensional arrangement of atoms at these centers is critical for the molecule's interaction with its biological targets.
One of the most significant positions on the mutilin core is the C-14 carbon. In the antibiotic pleuromutilin, this carbon is attached to a glycolic ester side chain, a feature essential for its primary binding interactions with the bacterial ribosome. nih.govnih.gov For this reason, the C-14 position has been the primary site for extensive semi-synthetic modifications aimed at creating new antibiotics with improved properties. nih.govescholarship.org
14-epi-Hydroxymutilin is a stereoisomer, or epimer, of hydroxymutilin. Epimers are diastereomers that differ in the configuration at only one stereogenic center. In this case, the difference lies in the spatial orientation of the hydroxyl group at the C-14 position. The synthesis of mutilin derivatives can sometimes involve sequences of oxidation and reduction specifically to achieve epimerization at the C-14 center, highlighting the importance of controlling this specific stereochemistry. researchgate.net While derivatives with a free hydroxyl group at C-14 have been reported as inactive, the stereochemistry at this center remains a focal point for synthetic and medicinal chemistry exploration within the mutilin class. rsc.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 87680-55-5 | americanchemicalsuppliers.comcymitquimica.com |
| Molecular Formula | C₂₀H₃₂O₃ | americanchemicalsuppliers.comcymitquimica.com |
| Molecular Weight | 320.47 g/mol | americanchemicalsuppliers.comcymitquimica.com |
| Synonym | (3aR,4R,5S,7S,8S,9R,9aS,12R)-5,8-Dihydroxy-4,7,9,12-tetramethyl-7-vinyloctahydro-4,9a-propanocyclopenta bioaustralis.comannulen-3(3aH)-one | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,2R,3S,4S,6S,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one |
InChI |
InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15+,16+,17+,18-,19+,20+/m1/s1 |
InChI Key |
OBUUFWIMEGVAQS-HOWPROTJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C |
Origin of Product |
United States |
Elucidation of the Biosynthetic Pathway of Mutilin and Its Stereoisomers
Initial Diterpene Precursor Biosynthesis (Geranylgeranyl Pyrophosphate)
The journey to mutilin (B591076) begins with the synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.org This crucial first step is catalyzed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS), often denoted as Ple4 in the context of the pleuromutilin (B8085454) biosynthetic gene cluster. uniprot.org GGPPS facilitates the condensation of one molecule of farnesyl pyrophosphate (FPP) with one molecule of isopentenyl pyrophosphate (IPP) to form the 20-carbon molecule GGPP. proteopedia.org This reaction is fundamental, as GGPP serves as the entry point for the biosynthesis of a vast array of diterpenoids, including carotenoids, gibberellins, and chlorophylls, in addition to mutilin. wikipedia.org The enzyme is a key component of the gene cluster responsible for pleuromutilin production. uniprot.org
Enzymatic Cyclization and Formation of the Pleuromutilin Core
The formation of the characteristic tricyclic core of pleuromutilin is a remarkable feat of enzymatic catalysis, orchestrated by a bifunctional diterpene synthase known as Pl-cyc (also referred to as Ple3). wikipedia.orgnih.gov This single enzyme harbors two distinct active sites, a class II diterpene cyclase (DTC) domain and a class I diterpene synthase (DTS) domain, which work in concert to transform the linear GGPP into the complex mutilin scaffold. uniprot.orgnih.gov
The Pl-cyc enzyme is central to the entire biosynthetic pathway. Its bifunctional nature allows for a two-stage cyclization cascade. nih.gov The class II DTC active site initiates the process by protonating the terminal double bond of GGPP, triggering a series of cyclizations that result in a bicyclic intermediate. researchgate.net A key and unusual feature of this enzyme is its ability to catalyze a ring contraction, forming a 5-6 fused ring system rather than the more common trans-decalin core seen in other labdane-related diterpenoids. nih.govsci-hub.se This intermediate, mutildienyl-diphosphate (MPP), is then channeled to the class I DTS active site. uniprot.org Here, the diphosphate (B83284) group is eliminated, and a final cyclization event forms the eight-membered ring, followed by a 1,5-hydride shift and the addition of water to yield the first tricyclic intermediate, premutilin. uniprot.orgwikipedia.orgresearchgate.net
The enzymatic cyclization catalyzed by Pl-cyc is under strict stereochemical control, ensuring the formation of the correct stereoisomer. beilstein-journals.org The precise folding of the GGPP substrate within the enzyme's active sites dictates the trajectory of the cyclization cascade. This control is crucial for establishing the eight contiguous stereocenters found in the mutilin core. nih.gov The stereospecificity of the enzymatic reaction is a significant advantage over chemical synthesis, which often struggles with controlling stereochemistry and can result in mixtures of isomers. beilstein-journals.org
Post-Cyclization Hydroxylations and Oxidations
Following the formation of the premutilin core, a series of post-cyclization modifications are required to produce mutilin. These reactions are primarily hydroxylations and oxidations catalyzed by cytochrome P450 monooxygenases and dehydrogenases. uniprot.orgrsc.org
Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-containing enzymes that play a critical role in the oxidation of a wide variety of compounds. wikipedia.org In the mutilin biosynthetic pathway, three specific P450s, designated Pl-p450-1 (Ple5), Pl-p450-2 (Ple6), and Pl-p450-3 (Ple1), are responsible for the regioselective and stereoselective hydroxylation of the mutilin scaffold. uniprot.orgsci-hub.se
Pl-p450-1 (Ple5) catalyzes the hydroxylation at the C-11 position. uniprot.orgresearchgate.net
Pl-p450-2 (Ple6) is responsible for the hydroxylation at the C-3 position. uniprot.orgresearchgate.net
These hydroxylations can occur in a specific order, with the combined action of both enzymes leading to the formation of 3,11-dihydroxypremutilin. uniprot.org The regioselectivity and stereoselectivity of these P450 enzymes are paramount, ensuring that the hydroxyl groups are introduced at the correct positions and with the correct stereochemistry, which is a significant challenge in synthetic chemistry. mdpi.comresearchgate.net
The final steps in the conversion of the hydroxylated intermediates to mutilin involve a dehydrogenase. The short-chain dehydrogenase/reductase, Pl-sdr (Ple7), catalyzes the regiospecific oxidation of the 3-hydroxy group of 3,11-dihydroxypremutilin to a ketone, yielding mutilin. uniprot.orgresearchgate.netnih.gov This transformation is a critical step in the pathway, and heterologous expression studies have confirmed the function of Pl-sdr in this oxidative process. nih.gov Further enzymatic steps, such as acetylation by Pl-atf (Ple2) and another hydroxylation by Pl-p450-3 (Ple1), lead to the final product, pleuromutilin. uniprot.org
Data Tables
Table 1: Key Enzymes in the Mutilin Biosynthetic Pathway
| Enzyme Name | Gene Name | Function |
| Geranylgeranyl pyrophosphate synthase | Pl-ggs / ple4 | Synthesizes the precursor Geranylgeranyl pyrophosphate (GGPP). uniprot.orgrsc.org |
| Diterpene Synthase | Pl-cyc / ple3 | A bifunctional enzyme that cyclizes GGPP to form the tricyclic premutilin core. uniprot.orgnih.gov |
| Cytochrome P450 Monooxygenase | Pl-p450-1 / ple5 | Catalyzes the regioselective and stereoselective hydroxylation at the C-11 position. uniprot.orgresearchgate.net |
| Cytochrome P450 Monooxygenase | Pl-p450-2 / ple6 | Catalyzes the regioselective and stereoselective hydroxylation at the C-3 position. uniprot.orgresearchgate.net |
| Short-chain Dehydrogenase/Reductase | Pl-sdr / ple7 | Oxidizes the 3-hydroxy group to a ketone to form mutilin. uniprot.orgnih.gov |
| Acetyltransferase | Pl-atf / ple2 | Acetylates mutilin to produce 14-O-acetylmutilin. uniprot.org |
| Cytochrome P450 Monooxygenase | Pl-p450-3 / ple1 | Catalyzes the final hydroxylation to yield pleuromutilin. uniprot.org |
Table 2: Intermediates in the Mutilin Biosynthetic Pathway
| Compound Name | Description |
| Geranylgeranyl pyrophosphate (GGPP) | The initial linear diterpene precursor. wikipedia.org |
| Mutildienyl-diphosphate (MPP) | A bicyclic intermediate formed by the class II DTC domain of Pl-cyc. uniprot.org |
| Premutilin | The first tricyclic intermediate formed by the class I DTS domain of Pl-cyc. uniprot.orgwikipedia.org |
| 11-hydroxypremutilin | Product of Pl-p450-1 action on premutilin. uniprot.org |
| 3-hydroxypremutilin | Product of Pl-p450-2 action on premutilin. uniprot.org |
| 3,11-dihydroxypremutilin | Product of the combined action of Pl-p450-1 and Pl-p450-2. uniprot.org |
| Mutilin | Formed by the oxidation of the 3-hydroxy group of 3,11-dihydroxypremutilin by Pl-sdr. uniprot.orgnih.gov |
| 14-O-acetylmutilin | Formed by the acetylation of mutilin by Pl-atf. uniprot.org |
| Pleuromutilin | The final antibiotic product, formed by the hydroxylation of 14-O-acetylmutilin by Pl-p450-3. uniprot.org |
Acetyltransferase Involvement (Pl-atf)
A key tailoring step in the mutilin biosynthetic pathway is the acetylation of the C-14 hydroxyl group, a reaction catalyzed by an acetyltransferase designated as Pl-atf. wikipedia.orgcabidigitallibrary.org This enzymatic modification is crucial as it leads to the formation of 14-O-acetylmutilin, a direct precursor to the antibiotic pleuromutilin. researchgate.net The acetyltransferase Pl-atf facilitates the transfer of an acetyl group, typically from acetyl-CoA, to the mutilin core. wikipedia.org The regiospecificity of this enzyme ensures that the acetylation occurs specifically at the C-14 position, a critical functionalization for the compound's ultimate biological activity. wikipedia.orgrsc.org
The role of Pl-atf has been confirmed through heterologous expression studies where its inclusion in engineered host systems, along with other biosynthetic genes, resulted in the production of acetylated mutilin derivatives. rsc.orgnih.gov The activity of this acetyltransferase is a pivotal branch point in the pathway, directing the metabolic flux towards the production of pleuromutilin and its analogs. researchgate.net
Investigation of Biosynthetic Branches and Formation of Mutilin Precursors and Analogs
The biosynthesis of mutilin is not a strictly linear process. Instead, it involves several branch points that give rise to a variety of precursors and structural analogs. These branches are often the result of the substrate promiscuity of the tailoring enzymes or the interception of pathway intermediates.
Feeding experiments using deuterium-labeled precursors, such as mutilin and its deoxy-analogs, have confirmed their roles as intermediates in the later stages of pleuromutilin biosynthesis. nih.gov These studies are essential for mapping the oxygenation steps within the pathway. nih.gov
The heterologous expression of various combinations of the pleuromutilin biosynthetic genes in hosts like Aspergillus oryzae has revealed the existence of "shunt" pathways. researchgate.netrsc.org For instance, the enzymes Pl-sdr (a short-chain dehydrogenase/reductase) and Pl-atf can act on different intermediates, leading to a cascade of pleuromutilin congeners. researchgate.netrsc.org This combinatorial biosynthesis approach has led to the isolation and characterization of novel analogs, expanding our understanding of the pathway's flexibility. rsc.org The absence or modification of functional groups, such as the 3-ketone or the 11-hydroxyl group, in these analogs has been shown to impact their antibacterial activity. rsc.orgresearchgate.net
The generation of these diverse structures underscores the intricate network of reactions that constitute the mutilin biosynthetic landscape, offering opportunities for creating novel compounds through pathway engineering. rsc.orgnih.gov
Heterologous Expression Systems for Pathway Dissection and Engineered Biosynthesis
The study of the mutilin biosynthetic pathway has been significantly advanced by the use of heterologous expression systems. These systems allow for the functional characterization of individual genes and the reconstruction of the entire pathway in a more tractable host organism.
Genetic Basis of Pleuromutilin Biosynthesis (Gene Cluster Analysis)
The genes responsible for pleuromutilin biosynthesis are organized in a contiguous gene cluster in the producing fungus, Clitopilus passeckerianus. researchgate.netnih.gov This cluster, spanning approximately 25 kb, contains the genetic blueprints for all the enzymes required to synthesize pleuromutilin from the primary metabolite geranylgeranyl diphosphate (GGPP). nih.govresearchgate.net
Table 1: Genes of the Pleuromutilin Biosynthetic Cluster
| Gene | Encoded Enzyme | Function in Pathway |
|---|---|---|
| Pl-ggs / pl-ggpps | Geranylgeranyl diphosphate synthase | Synthesis of the precursor GGPP |
| Pl-cyc | Diterpene cyclase | Cyclization of GGPP to the tricyclic core |
| Pl-p450-1 | Cytochrome P450 monooxygenase | Hydroxylation at C-11 |
| Pl-p450-2 | Cytochrome P450 monooxygenase | Hydroxylation at C-3 |
| Pl-sdr | Short-chain dehydrogenase/reductase | Oxidation of the 3-hydroxyl group to a ketone |
| Pl-atf | Acetyltransferase | Acetylation of the C-14 hydroxyl group |
This table is based on information from multiple sources. wikipedia.orgnih.govresearchgate.net
Genomic analysis of C. passeckerianus has revealed the presence of two highly similar pleuromutilin biosynthetic gene clusters, likely representing allelic variants on homologous chromosomes in the dikaryotic fungus. mdpi.com This genetic redundancy suggests that both clusters are capable of directing pleuromutilin synthesis. mdpi.com The identification and characterization of this gene cluster have been fundamental to subsequent efforts in heterologous expression and pathway engineering. researchgate.netnih.gov
Controlled Production of Mutilin Intermediates through Pathway Engineering
Reconstructing the pleuromutilin gene cluster in a heterologous host, such as the ascomycete Aspergillus oryzae, has proven to be a powerful strategy for both pathway elucidation and the controlled production of intermediates. nih.govnih.gov This approach circumvents the challenges associated with the genetic manipulation of the native basidiomycete producer. nih.gov
By expressing specific combinations of the biosynthetic genes in A. oryzae, researchers have been able to isolate and structurally elucidate key pathway intermediates. nih.govnih.gov For example, co-expression of Pl-ggs and Pl-cyc confirmed the formation of the initial tricyclic intermediate. nih.gov Subsequent inclusion of the P450 monooxygenases and other tailoring enzymes allowed for the stepwise reconstruction of the pathway to pleuromutilin. nih.gov
This modular approach not only validates the function of each enzyme but also enables the accumulation of specific precursors that can be used for semi-synthetic modifications. nih.govnih.gov Furthermore, this platform has been used to generate novel, bioactive pleuromutilin derivatives by feeding chemically modified analogs of intermediates to the engineered strains. nih.gov The successful expression of the entire seven-gene cluster in A. oryzae resulted in a significant (2106%) increase in pleuromutilin production compared to the native strain, highlighting the potential of this system for industrial applications. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 14-epi-Hydroxymutilin |
| Mutilin |
| Pleuromutilin |
| Premutilin |
| 14-O-acetylmutilin |
| Geranylgeranyl diphosphate (GGPP) |
| 3-deoxo-11-dehydroxymutilin |
| Lefamulin |
| Retapamulin |
| Tiamulin |
| Valnemulin |
| Azamulin |
Chemical Synthesis and Semisynthetic Derivatization of 14 Epi Hydroxymutilin and Analogous Scaffolds
Retrosynthetic Analysis and Strategic Disconnections for Mutilin (B591076) Core Construction
The total synthesis of the mutilin core, characterized by its unique 5-6-8 fused tricyclic carbon skeleton, has been a significant endeavor in organic chemistry. Retrosynthetic analysis reveals several key challenges, including the stereocontrolled formation of multiple chiral centers and the construction of the eight-membered ring.
One prominent retrosynthetic strategy deconstructs the eight-membered ring through hypothetical bond disconnections to a more manageable hydrindanone precursor. nih.gov For instance, a disconnection of the C9–C10 and C13–C14 bonds leads to a hydrindanone, a two-carbon fragment (C10–C17), and a bridging synthon. nih.gov The forward synthesis would then involve the strategic formation of these bonds to construct the cyclooctane (B165968) ring. nih.gov
Another approach involves a transannular [2+2] photocycloaddition followed by a ring-opening reaction to form the characteristic 5-6-8 propellane-like skeleton. researchgate.net This method highlights the use of complex cycloaddition strategies to assemble the core structure. Additionally, radical-mediated three-component reactions have been explored to create the tricyclic framework, demonstrating the power of convergent strategies in synthesizing complex diterpenes. jst.go.jp
Key retrosynthetic disconnections often target the eight-membered ring, employing strategies such as:
Ring-closing metathesis (RCM): This powerful reaction has been utilized to form the cyclooctane ring from a diene precursor. beilstein-journals.orgresearchgate.net
Nozaki–Hiyama–Kishi (NHK) reaction: This chromium-mediated coupling can be used to form the eight-membered ring via an intramolecular cyclization. beilstein-journals.org
Oxidative ring-expansion: This method can convert a bicyclic precursor into the eight-membered ring through processes like Kornblum oxidation and retro-aldol fragmentation. acs.org
SmI2-mediated cyclization: This reductive coupling has been effectively used to establish the eight-membered ring with high stereoselectivity. researchgate.netbeilstein-journals.org
Stereocontrolled Approaches to the C-14 Position of Mutilin
The stereochemistry at the C-14 position is critical for the biological activity of mutilin derivatives. The development of methods to control this stereocenter is therefore of paramount importance.
A notable method for achieving epimerization at the adjacent C-12 position involves a retro-allylation–allylation reaction, which can be accomplished by treating a mutilin derivative with reagents like ethyl zinc iodide or diethyl zinc. nih.govgoogle.com This modification of the eight-membered ring can influence the accessibility and reactivity of the C-14 position.
The C-14 hydroxyl group is a primary site for chemical modification to enhance the properties of mutilin-based compounds. mdpi.com Selective functionalization of this group is a key strategy in the development of new derivatives.
One common approach involves the activation of the C-14 hydroxyl group, for example, by converting it into a tosylate. google.comnih.govmdpi.com This activated intermediate can then undergo nucleophilic substitution with various moieties to introduce diverse side chains. For instance, reaction with sodium azide (B81097) followed by reduction can introduce an amino group. mdpi.com
The introduction of thioether linkages at the C-14 position has been shown to be beneficial for antimicrobial activity. nih.gov This can be achieved by reacting a C-14 activated mutilin derivative with a thiol-containing nucleophile.
Furthermore, chemoenzymatic strategies are emerging for the selective functionalization of steroid and terpenoid scaffolds. While not explicitly detailed for 14-epi-hydroxymutilin, engineered enzymes like P450 monooxygenases have been used for site-selective hydroxylation at various positions on related molecules, suggesting potential future applications for controlling the C-14 stereochemistry and functionality. nih.govbiorxiv.org
Advanced Synthetic Methodologies for Tricyclic Diterpene Frameworks
The synthesis of complex tricyclic diterpene frameworks like mutilin has spurred the development and application of advanced synthetic methodologies. These methods aim to construct the intricate ring systems with high efficiency and stereocontrol.
Tandem Reactions and Cycloadditions: Nazarov-like cyclizations, combined with cascade reactions, have been employed to construct angular tricyclic frameworks. rsc.org Intramolecular Diels-Alder reactions, inspired by biosynthetic pathways, have also been utilized in the total synthesis of related diterpenes. acs.org
Metal-Catalyzed Cross-Coupling and Cyclizations: Palladium-catalyzed intramolecular Heck cyclizations and Ru-catalyzed cycloisomerizations are powerful tools for forming the rings of the tricyclic core. nih.gov Carbonylative Stille couplings have also been used to introduce key functional groups. nih.gov
Radical Cyclizations: Radical-mediated reactions offer a convergent approach to assemble complex frameworks. For instance, a radical-mediated three-component reaction has been developed to synthesize the 5/7/6-tricyclic system of daphnane (B1241135) diterpenes, which share structural similarities with the mutilin core. jst.go.jp
Ring Expansions: Organoaluminum-promoted ring expansions have been used to construct the 5-6-7 tricyclic framework of cyathane diterpenoids, demonstrating the utility of this strategy for building medium-sized rings. nih.gov
Semisynthetic Routes from Natural Mutilin and Pleuromutilin (B8085454)
Semisynthesis, starting from readily available natural products like mutilin and its parent compound pleuromutilin, remains a highly practical and widely used approach for generating novel derivatives. nih.govresearchgate.net
The modification of the C-14 side chain is the most extensively explored strategy for creating new pleuromutilin derivatives with improved properties. mdpi.comnih.govx-mol.comtandfonline.com
A common starting point is the hydrolysis of the C-14 ester in pleuromutilin to yield mutilin. researchgate.net The exposed C-14 hydroxyl group can then be derivatized. A key intermediate is 22-O-tosylpleuromutilin, prepared by reacting pleuromutilin with p-toluenesulfonyl chloride. nih.govmdpi.com This tosylate is a versatile precursor for introducing a wide array of side chains via nucleophilic substitution.
Table 1: Examples of C-14 Side Chain Modifications
| Starting Material | Reagents | Modification | Resulting Derivative Type |
|---|---|---|---|
| Pleuromutilin | 1. p-toluenesulfonyl chloride, base2. 6-thioguanine, triethylamine | Tosylation followed by nucleophilic substitution | Thioguanine-modified pleuromutilin derivative nih.gov |
| Pleuromutilin | 1. p-toluenesulfonyl chloride2. Sodium azide3. Triphenylphosphine | Tosylation, azidation, and Staudinger reduction | C-14 amino derivative mdpi.com |
| Pleuromutilin | 1. Chloroacetyl chloride2. Sodium iodide | Acylation and Finkelstein reaction | 14-O-Iodoacetyl-mutilin google.com |
These semisynthetic strategies have led to the development of numerous clinically significant pleuromutilin antibiotics, underscoring the importance of C-14 side chain modifications. mdpi.comnih.govnih.gov
Chemical Transformations Leading to this compound as a Key Intermediate
While specific synthetic routes detailing the large-scale chemical synthesis of this compound as a key intermediate are not extensively documented in publicly available literature, its formation can be understood through analogous transformations applied to the mutilin scaffold. Chemical intermediates are crucial compounds formed during multi-step reactions that act as the building blocks for the final active pharmaceutical ingredients (APIs). mlunias.com The synthesis of hydroxylated mutilin derivatives often involves highly selective oxidation reactions at specific positions on the tricyclic core.
A scalable synthesis for a related compound, 2S-hydroxymutilin, highlights a relevant chemical strategy that could be adapted. dntb.gov.uaresearchgate.net This process utilizes a modified Rubottom oxidation. The key steps involve:
Formation of a silyl (B83357) enol ether from the ketone on the five-membered ring of the mutilin core using reagents like trimethylsilyl (B98337) chloride (TMSCl) and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net
Oxidation of the silyl enol ether intermediate with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of acetic acid and pyridine, to introduce the hydroxyl group at the C2 position. dntb.gov.uaresearchgate.net
Hydrolysis to yield the final hydroxylated product. researchgate.net
This type of regioselective oxidation, which avoids affecting other potentially reactive sites on the molecule, is fundamental in creating specific hydroxylated intermediates. The successful synthesis of a C-8 keto pleuromutilin derivative from 8-hydroxy mutilin further underscores the value of hydroxylated mutilins as key intermediates for further chemical elaboration. researchgate.net In that synthesis, the hydroxyl group, introduced via biotransformation, was chemically oxidized to a ketone, enabling the exploration of novel intramolecular chemistry. researchgate.net Such chemoenzymatic strategies, where a biocatalytic step creates a key intermediate for subsequent chemical reactions, are a powerful tool in modern pharmaceutical synthesis.
Biocatalytic and Chemoenzymatic Transformations for Mutilin Derivatives
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has become an indispensable tool in pharmaceutical synthesis. uni-graz.at It offers significant advantages over traditional chemical methods, including outstanding chemo-, regio-, and stereoselectivity, which minimizes the need for protective groups and reduces waste. acs.orgresearchgate.net These reactions are typically performed under mild, environmentally friendly conditions. acs.orgresearchgate.net Chemoenzymatic synthesis combines the selectivity of biocatalysis with the practicality of chemical reactions, creating efficient pathways to complex molecules like mutilin derivatives. nih.govmdpi.combiorxiv.org
Enzymatic Hydroxylation at Various Positions of the Mutilin Skeleton
The targeted introduction of hydroxyl groups onto the mutilin core is a key strategy for creating derivatives with potentially improved metabolic stability or for providing handles for further semisynthetic modifications. acs.orgrsc.org Whole-cell biotransformation has proven highly effective for this purpose, with various microorganisms capable of hydroxylating mutilin at different positions with high selectivity. researchgate.netresearchgate.net
Strains of the bacterium Streptomyces griseus have been shown to convert mutilin into three different hydroxylated products: (2S)-hydroxymutilin, (7S)-hydroxymutilin, and (8S)-hydroxymutilin. rsc.orgresearchgate.net Similarly, the fungus Cunninghamella echinulata can also hydroxylate mutilin, yielding (2S)-hydroxymutilin. researchgate.netresearchgate.net These biocatalytic hydroxylations have been successfully scaled up for preparative production. In one notable example, the fermentation of 162 grams of mutilin with S. griseus produced significant quantities of (8S)-, (7S)-, and (2S)-hydroxymutilin, demonstrating the industrial viability of this approach. researchgate.netcore.ac.uk
| Microorganism | Substrate | Product(s) | Yield | Reference |
| Streptomyces griseus SC 1754 | Mutilin | (8S)-hydroxymutilin | 49 g | researchgate.net |
| (7S)-hydroxymutilin | 17 g | researchgate.net | ||
| (2S)-hydroxymutilin | 13 g | researchgate.net | ||
| Cunninghamella echinulata SC 16162 | Mutilin | (2S)-hydroxymutilin | - | researchgate.netresearchgate.net |
| Pleuromutilin | (2R)-hydroxypleuromutilin | - | researchgate.netresearchgate.net |
Table: Examples of Enzymatic Hydroxylation of the Mutilin Skeleton. Yields are from a scaled-up biotransformation starting with 162 g of mutilin.
Biocatalytic Resolution and Stereoselective Reactions Relevant to Mutilin Synthesis
The synthesis of complex chiral molecules like mutilin derivatives requires precise control over stereochemistry. nih.gov Biocatalysis provides powerful methods for achieving this through stereoselective reactions, which favor the formation of one stereoisomer over another, and through the kinetic resolution of racemates. acs.orgmasterorganicchemistry.compharmaguideline.com
Biocatalytic Kinetic Resolution: This technique is widely used to separate enantiomers from a racemic mixture. Hydrolases, particularly lipases and esterases, are commonly employed for this purpose. uni-graz.atacs.org They can selectively catalyze the hydrolysis of a racemic ester or the esterification of a racemic alcohol, leaving one enantiomer unreacted and in high enantiomeric purity. acs.org This approach is fundamental for producing the optically pure chiral building blocks necessary for the total synthesis of complex natural products. core.ac.uk
Stereoselective Reactions: Enzymes can also be used to create specific stereocenters during a synthesis. For instance, alcohol dehydrogenases (ADHs), also known as ketoreductases, are used for the stereoselective reduction of ketones to produce chiral alcohols with high enantiomeric excess. acs.org The advantage of such biocatalytic steps is the high degree of selectivity, which is often difficult to achieve with conventional chemical reagents, especially in molecules with multiple functional groups. acs.org
Engineering Enzymes for Tailored Mutilin Derivative Production
While naturally occurring enzymes offer remarkable catalytic abilities, their properties can be further enhanced and tailored for specific industrial applications through enzyme engineering. creative-enzymes.com Rational design and directed evolution are the two primary strategies used to modify enzymes. nih.gov
Rational Design involves using detailed knowledge of an enzyme's structure and mechanism to predict mutations that will lead to desired properties, such as altered substrate specificity or improved stability. nih.gov
Directed Evolution mimics natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis and then using high-throughput screening methods to identify mutants with the desired improvements. nih.gov
These techniques can be applied to develop biocatalysts for the production of novel mutilin derivatives. For example, cytochrome P450 monooxygenases, the enzymes often responsible for hydroxylation in microorganisms, can be engineered to alter their regioselectivity, allowing for the hydroxylation of the mutilin skeleton at positions not accessible with wild-type strains. rsc.orgnih.gov An engineered P450 enzyme was successfully used for the late-stage, regioselective C-H oxidation of a complex intermediate in the synthesis of another natural product, demonstrating the power of this approach. nih.gov By engineering enzymes like hydroxylases or other tailoring enzymes, it is possible to create biocatalysts that produce specific, high-value mutilin derivatives with improved yields and selectivities, expanding the chemical diversity accessible from the mutilin scaffold. biorxiv.orgresearchgate.netresearchgate.net
Structure Based Research and Molecular Interactions of 14 Epi Hydroxymutilin and Its Derivatives
Stereochemical Impact of the C-14 Epimeric Configuration on Molecular Recognition
The stereochemistry at the C-14 position is a critical determinant of the biological activity of mutilin (B591076) derivatives. The epimerization of this center, creating the "epi" configuration, directly impacts how the molecule is recognized by its biological target.
In the context of other pharmacologically active molecules, such as vitamin D analogs, a 14-epi modification has been shown to have varied effects on biological activity. For some derivatives, the change in stereochemistry has little impact, while for others, it leads to a significant reduction in activity. nih.gov In the case of certain vitamin D receptor modulators, the epi-configuration at C-14 caused a slight shift in the ligand's position within the binding pocket, leading to altered interactions with key amino acid residues. nih.gov
For mutilin derivatives, the C-14 side chain extends into the P-site of the peptidyl transferase center. nih.gov Therefore, any change in its stereochemical presentation would directly affect its interactions with the ribosomal RNA and amino acid residues in this region. The precise orientation of the hydroxyl group and other substituents on the C-14 side chain is crucial for forming hydrogen bonds and other non-covalent interactions that stabilize the drug-ribosome complex.
While direct studies on 14-epi-hydroxymutilin are limited in the provided context, the principles of molecular recognition strongly suggest that the altered spatial arrangement of the hydroxyl group in the 14-epi configuration would lead to a different pattern of interactions within the ribosomal binding pocket compared to its non-epimeric counterpart. This could potentially alter the binding affinity and efficacy of the compound.
Computational Modeling and Molecular Dynamics Simulations of Mutilin-Ligand Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between mutilin derivatives and their ribosomal target at an atomic level. These methods provide insights into the dynamic nature of the binding process and can help to rationalize structure-activity relationships.
Molecular docking studies have been employed to investigate the binding modes of various pleuromutilin (B8085454) derivatives with the 50S ribosomal subunit. nih.gov These studies have shown that the tricyclic mutilin core typically occupies the A-site of the PTC, while the C-14 side chain extends into the P-site. nih.gov The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with specific nucleotides of the 23S rRNA.
These computational approaches are invaluable for understanding the subtle energetic and conformational factors that govern the binding of mutilin derivatives, including the potential impact of the 14-epi configuration on the stability and dynamics of the drug-ribosome complex.
Investigation of Binding Site Specificity through Structural Modifications
The binding site specificity of mutilin antibiotics can be probed and modulated through systematic structural modifications, particularly at the C-14 side chain. The structure-activity relationship (SAR) of pleuromutilin derivatives has been extensively studied to understand how different functional groups and their stereochemical arrangement influence binding affinity and antibacterial activity.
Modifications to the C-14 side chain have led to the development of several clinically important antibiotics. nih.gov The introduction of thioether bonds, basic groups, or heterocyclic rings can enhance antibacterial potency. nih.gov These modifications are thought to improve interactions with the ribosomal binding pocket, potentially by forming additional hydrogen bonds or van der Waals contacts.
The synthesis of various C-14 side chain analogs allows for a systematic exploration of the chemical space around this position. By correlating the structural changes with biological activity, researchers can map the key interaction points within the binding site. For example, the synthesis of 14-epi-mutilin derivatives would allow for a direct assessment of how this specific stereochemical change affects binding and antibacterial efficacy. bris.ac.uk
X-ray crystallography of drug-ribosome complexes provides the ultimate structural evidence for binding site interactions. For instance, the crystal structure of a 14-epi vitamin D analog bound to its receptor revealed an unusual binding structure that had not been previously observed, demonstrating how a single stereochemical change can lead to novel interactions. nih.gov Similar structural studies with this compound would be invaluable in precisely defining its binding mode and explaining any observed differences in activity.
Future Research Avenues for 14 Epi Hydroxymutilin in Chemical Biology and Synthetic Innovation
Development of Novel Synthetic Routes to Access Underexplored Mutilin (B591076) Epimers
The total synthesis of mutilin and its derivatives has been a significant challenge for synthetic chemists, spurring the development of innovative and elegant strategies. nih.govresearchgate.netnih.govescholarship.org Future research in this area will likely focus on creating more modular and efficient routes to access not only the natural product but also its various stereoisomers, including 14-epi-hydroxymutilin. nih.govnih.gov
A key challenge in the synthesis of mutilin epimers lies in the precise control of stereochemistry at multiple chiral centers. rijournals.comresearchgate.netyoutube.com Novel synthetic approaches could employ stereoselective cyclization reactions to construct the characteristic tricyclic core of mutilin with predefined stereochemistry. nih.govorganic-chemistry.org For instance, the development of new catalyst systems for intramolecular aldol (B89426) or radical cyclizations could provide access to previously inaccessible epimers. nih.govorganic-chemistry.org
Furthermore, late-stage epimerization strategies could offer a powerful tool for diversifying mutilin scaffolds. nih.gov Research into selective reagents and conditions that can invert the stereochemistry at specific positions, such as C-14, would be highly valuable. This could involve the use of enzymatic or chemoenzymatic methods to achieve high selectivity under mild conditions. mdpi.com
Table 1: Comparison of Key Synthetic Strategies for Mutilin and its Epimers
| Synthetic Strategy | Key Features | Potential for Epimer Synthesis | References |
| Transannular [2+2] Cycloaddition/Fragmentation | Constructs the cyclooctane (B165968) ring through a key cycloaddition reaction. | Can be adapted to generate different ring conformations and substituent arrangements. | researchgate.net |
| SmI2-mediated Cyclization | Employs a samarium(II) iodide-mediated radical cyclization to form the eight-membered ring. | Has been successfully used to prepare (+)-12-epi-pleuromutilin. | nih.gov |
| Oxidative Ring-Expansion | Relies on an oxidative ring-expansion to form the cyclooctane fragment. | Offers a robust method for constructing the core structure, which can be further modified. | nih.gov |
| Modular, Enantioselective Routes | Utilizes a convergent approach, allowing for the synthesis of various epimers by combining different building blocks. | Has been used to synthesize (+)-pleuromutilin, (+)-12-epi-mutilin, and (+)-11,12-di-epi-pleuromutilin. | nih.govfigshare.com |
Elucidation of Enzyme Mechanisms Governing Stereospecific Transformations in Mutilin Biosynthesis
The biosynthesis of mutilin involves a series of enzymatic reactions that precisely control the stereochemistry of the final product. researchgate.net Understanding the mechanisms of these enzymes is crucial for developing biocatalytic methods to produce specific mutilin epimers. Future research should focus on the characterization of the enzymes responsible for key stereochemical transformations in the mutilin biosynthetic pathway.
Of particular interest are the cytochrome P450 monooxygenases that are responsible for the hydroxylation of the mutilin scaffold. researchgate.netnih.govgoogle.com These enzymes exhibit remarkable regio- and stereoselectivity, and identifying and characterizing the specific P450s involved in the formation of this compound would be a significant breakthrough. researchgate.net This would involve gene cloning, protein expression, and in vitro assays to determine the substrate specificity and catalytic mechanism of these enzymes. nih.govmdpi.com
Furthermore, structural biology studies, such as X-ray crystallography, of these enzymes in complex with their substrates could provide detailed insights into the molecular basis of their stereoselectivity. This knowledge could then be used to engineer these enzymes to produce novel mutilin derivatives with altered stereochemistry.
Rational Design of Mutilin Scaffolds for Probing Biological Pathways
Mutilin and its derivatives exert their biological effects by interacting with specific cellular targets. nih.govmdpi.comfrontiersin.orgmdpi.com The rational design of mutilin scaffolds, including epimers like this compound, can provide powerful chemical probes to investigate these biological pathways. nih.govnih.govmdpi.comfrontiersin.org
Structure-activity relationship (SAR) studies are fundamental to this approach. nih.govnih.govmdpi.comresearchgate.net By systematically modifying the mutilin scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for target binding and modulation. nih.govnih.govmdpi.com The synthesis and biological evaluation of a series of mutilin epimers would be particularly informative in this regard.
Furthermore, mutilin-based probes can be developed by incorporating reporter groups, such as fluorescent dyes or affinity tags, into the mutilin scaffold. These probes can be used to visualize the subcellular localization of mutilin targets and to identify novel binding partners. The development of such probes based on the this compound scaffold could reveal unique biological interactions.
Integration of Synthetic Biology and Chemical Synthesis for Diversified Mutilin Libraries
The integration of synthetic biology and chemical synthesis offers a powerful paradigm for the creation of large and diverse libraries of mutilin analogs. researchgate.netnih.govfrontiersin.orgsciencedaily.comnih.govjohnshopkins.edumdpi.comlbl.govnih.gov This approach combines the power of enzymatic catalysis and genetic engineering with the versatility of chemical synthesis to generate novel compounds that would be difficult to access by either method alone. mdpi.comnih.govnih.gov
Metabolic engineering of microbial hosts can be used to produce mutilin precursors or even mutilin itself. nih.govfrontiersin.orglbl.gov By introducing and overexpressing genes from the mutilin biosynthetic pathway in a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli, it is possible to create "cell factories" for mutilin production. nih.govlbl.gov These engineered strains can then be used to produce a variety of mutilin analogs by feeding them with modified precursors or by co-expressing other enzymes that can modify the mutilin scaffold. nih.gov
Chemical synthesis can then be used to further diversify the mutilin scaffolds produced by these engineered organisms. nih.gov For example, the hydroxyl group at the C-14 position of this compound could be functionalized with a variety of chemical moieties to create a library of new derivatives. This chemoenzymatic approach allows for the rapid generation of a large number of compounds for biological screening. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 14-epi-Hydroxymutilin with high purity, and how can reproducibility be ensured?
- Answer : Synthesis should follow protocols emphasizing reaction condition optimization (e.g., solvent polarity, temperature gradients). Analytical techniques like HPLC (≥95% purity threshold) and NMR (for structural confirmation) are critical. For reproducibility, document all parameters (e.g., catalyst loading, reaction time) and validate via triplicate experiments . New compounds require elemental analysis and spectral data, while known compounds need cross-referenced literature citations .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Answer : Use accelerated stability studies (e.g., ICH Q1A guidelines) with controlled temperature/humidity chambers. Monitor degradation via LC-MS at intervals (0, 1, 3, 6 months). Include positive controls (e.g., degraded samples) and statistical analysis (e.g., ANOVA for significance) to identify instability triggers .
Q. What analytical techniques are essential for characterizing this compound’s structural and functional properties?
- Answer : Combine spectroscopic methods (NMR for stereochemistry, IR for functional groups) with chromatographic purity assays (HPLC/UPLC). For functional studies, use in vitro bioassays (e.g., antimicrobial disk diffusion) alongside negative/positive controls. Data must be cross-validated with literature or reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Answer : Conduct meta-analyses of existing data to identify methodological disparities (e.g., assay type, concentration ranges). Replicate conflicting studies under standardized conditions, ensuring variables like cell line passage numbers or solvent systems are controlled. Use statistical tools (e.g., Bland-Altman plots) to quantify variability .
Q. What strategies are effective for elucidating the mechanistic pathway of this compound’s antimicrobial action?
- Answer : Employ omics approaches (transcriptomics/proteomics) to identify target pathways. Combine with genetic knockout models (e.g., CRISPR-Cas9) to validate target essentiality. Dose-response studies and time-kill assays should be paired with computational modeling (e.g., molecular docking) to map binding interactions .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability via LC-MS/MS) and tissue distribution patterns. Use species-specific metabolic models (e.g., microsomal assays) to identify inactivation pathways. Adjust experimental designs to mirror in vivo conditions (e.g., hypoxia, serum proteins) in vitro .
Q. What frameworks support the integration of this compound into combinatorial therapy regimens without inducing resistance?
- Answer : Use checkerboard assays to quantify synergy (FIC index ≤0.5) with existing antimicrobials. Longitudinal resistance induction studies (serial passages under sub-MIC conditions) paired with genomic sequencing can identify mutation hotspots. Validate findings in biofilm or persister cell models .
Methodological Best Practices
- Data Presentation : Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary materials, while processed data (e.g., IC50 values) are included in the main text. Use consistent SI units and significant figures .
- Literature Review : Prioritize primary sources from databases like SciFinder or Web of Science, avoiding non-peer-reviewed platforms. Cross-check citations for methodological rigor .
- Ethical Reporting : Disclose conflicts of interest and funding sources. For studies involving biological agents, adhere to ABSA/CAP guidelines for biosafety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
